Avocadene 1-acetate

説明

Synthesis Analysis

The synthesis of avocadene and related compounds involves de novo asymmetric processes from achiral acylpyruvate derivatives, leading to the production of various stereoisomers. A study describes the stereodivergent synthesis of twelve congeners of avocadene and its isomers, avocadyne and avocadane, in 4-6 steps from commercially available materials.Molecular Structure Analysis

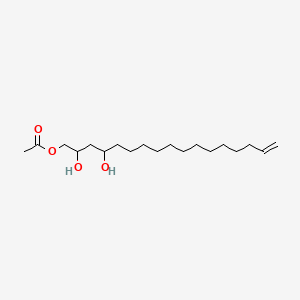

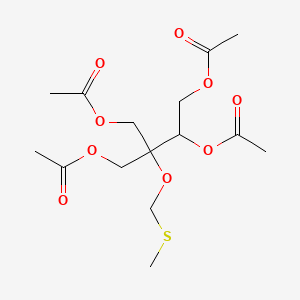

The molecular structure of avocadene 1-acetate, like other acetogenins, features a long aliphatic chain with various functional groups, including hydroxy, keto, and acetoxy groups. These structures play a significant role in the compound’s biological activity. The Avocadene 1-acetate molecule contains a total of 58 bond(s). There are 22 non-H bond(s), 2 multiple bond(s), 17 rotatable bond(s), 2 double bond(s), 1 ester(s) (aliphatic), 2 hydroxyl group(s), and 2 secondary alcohol(s) .Chemical Reactions Analysis

Specific structural features such as the terminal triple bond, odd number of carbons, and stereochemistry are shown to be critical to its ability to suppress mitochondrial fatty acid oxidation and impart selective activity in vitro and in vivo .Physical And Chemical Properties Analysis

Avocadene 1-acetate has a molecular weight of 328.26136 and a formula of C19H36O4 . It has 23 heavy atoms, 0 rings, 0 aromatic rings, 17 rotatable bonds, a Van der Waals molecular volume of 367.14, a topological polar surface area of 66.76, 2 hydrogen bond donors, 4 hydrogen bond acceptors, and a logP of 5.00 .科学的研究の応用

Anti-Leukemia Activity

Avocadene 1-acetate has been identified as having potent anti-leukemia properties . It targets mitochondria and inhibits fatty acid oxidation, which selectively induces apoptosis in leukemia cells . This compound’s ability to suppress mitochondrial fatty acid oxidation is critical to its selective activity against leukemia, both in vitro and in vivo.

Anti-Viral Properties

Research has shown that Avocadene 1-acetate exhibits significant anti-viral effects , particularly in the context of dengue virus replication . Its immunomodulatory effects are potent enough to impede the replication process of the virus, offering a potential avenue for therapeutic application against viral infections.

Metabolic Modulation

Avocadene 1-acetate serves as a metabolic modulator, with studies demonstrating its ability to reverse pathologies associated with diet-induced obesity . By inhibiting fatty acid oxidation in skeletal muscle and pancreatic β-cells, it can restore glucose tolerance and reverse insulin resistance, making it a promising compound for metabolic research.

Drug Delivery Systems

The compound’s unique properties have been utilized in the development of self-emulsifying drug delivery systems (SEDDS) . These systems rely on molecular self-assembly to form microemulsions, which can significantly improve the encapsulation and bioavailability of poorly water-soluble drugs like naproxen and curcumin.

Cosmeceutical Applications

Avocadene 1-acetate is prominent in topical cosmetic formulations due to its long carbon chain polyhydroxylated fatty alcohols, which possess anti-cancer, anti-inflammatory, and anti-microbial properties . Its natural surface-active properties make it an excellent ingredient for skin care products.

Nutraceutical Potential

As a natural product derived from avocado pulp, Avocadene 1-acetate has been associated with various health benefits and is considered a valuable nutraceutical . Its antiplatelet and antithrombotic activities contribute to its potential in preventing cardiovascular diseases.

作用機序

Target of Action

Avocadene 1-acetate is a terminally unsaturated, 17-carbon long acetogenin found almost exclusively in avocados . It has been associated with noted anti-leukemia and anti-viral properties . The primary targets of Avocadene 1-acetate are the mitochondria, where it suppresses fatty acid oxidation .

Mode of Action

The compound interacts with its targets by suppressing mitochondrial fatty acid oxidation . Specific structural features such as the terminal triple bond, odd number of carbons, and stereochemistry are critical to its ability to suppress mitochondrial fatty acid oxidation and impart selective activity in vitro and in vivo .

Biochemical Pathways

The suppression of mitochondrial fatty acid oxidation is the primary biochemical pathway affected by Avocadene 1-acetate . This action can have downstream effects on energy production within the cell, potentially leading to cell death in certain types of cells, such as leukemia cells .

将来の方向性

Avocado-derived polyols, including avocadene and avocadyne, are metabolic modulators that selectively induce apoptosis of leukemia stem cells and reverse pathologies associated with diet-induced obesity . They have been tested for several potential food and pharma industries applications . The highly promising indications for avocado polyols in human disease and nutrition necessitate the complete characterization of their physicochemical properties and subsequent development of optimal formulations for future in vivo and clinical studies .

特性

IUPAC Name |

2,4-dihydroxyheptadec-16-enyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-18(21)15-19(22)16-23-17(2)20/h3,18-19,21-22H,1,4-16H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLBYRERHXBTBBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(CC(CCCCCCCCCCCC=C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00394411 | |

| Record name | 2,4-dihydroxyheptadec-16-enyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Avocadene 1-acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031043 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Avocadene 1-acetate | |

CAS RN |

24607-09-8 | |

| Record name | 2,4-dihydroxyheptadec-16-enyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Avocadene 1-acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031043 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

58 - 59 °C | |

| Record name | Avocadene 1-acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031043 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclohexyl-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide](/img/structure/B1228206.png)

![2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-N-(1,1-dioxo-3-thiolanyl)-N-ethylacetamide](/img/structure/B1228207.png)

![Bis[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate](/img/structure/B1228210.png)

![2-Methyl-1-phenyl-5-benzimidazolecarboxylic acid [2-(2-methoxyanilino)-2-oxoethyl] ester](/img/structure/B1228211.png)

![1-cyclopentyl-5-[(1R,9S)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]pentan-3-one](/img/structure/B1228217.png)

![N,N-dimethyl-4-[[3-[3-(5-methyl-2-furanyl)-1,2,4-oxadiazol-5-yl]-1-piperidinyl]sulfonyl]benzenesulfonamide](/img/structure/B1228226.png)

![3,4-dimethoxy-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B1228232.png)